UR-3216

Description

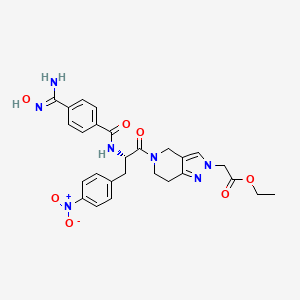

Structure

2D Structure

3D Structure

Properties

CAS No. |

220386-65-2 |

|---|---|

Molecular Formula |

C27H29N7O7 |

Molecular Weight |

563.6 g/mol |

IUPAC Name |

ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate |

InChI |

InChI=1S/C27H29N7O7/c1-2-41-24(35)16-33-15-20-14-32(12-11-22(20)30-33)27(37)23(13-17-3-9-21(10-4-17)34(39)40)29-26(36)19-7-5-18(6-8-19)25(28)31-38/h3-10,15,23,38H,2,11-14,16H2,1H3,(H2,28,31)(H,29,36)/t23-/m0/s1 |

InChI Key |

JFXRCSVTAOUYGR-QHCPKHFHSA-N |

SMILES |

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N |

Isomeric SMILES |

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)/C(=N/O)/N |

Canonical SMILES |

CCOC(=O)CN1C=C2CN(CCC2=N1)C(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=NO)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UR-3216, UR 3216, UR3216 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UR-3216

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-3216 is a novel, orally administered prodrug designed for antiplatelet therapy in the context of cardiovascular diseases. Following administration, it undergoes rapid bioconversion to its active metabolite, UR-2922. The core mechanism of action of UR-2922 is the selective and high-affinity antagonism of the platelet surface glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. By blocking this receptor, UR-2922 effectively inhibits the final common pathway of platelet aggregation, preventing the binding of fibrinogen and von Willebrand factor, thereby impeding thrombus formation. A distinguishing feature of UR-2922 is its ability to potently inhibit platelet aggregation without inducing ligand-induced binding sites (LIBS), a phenomenon associated with prothrombotic activity in some other small molecule GPIIb/IIIa antagonists. This technical guide provides a comprehensive overview of the pharmacodynamics, mechanism of action, and key experimental data related to this compound and its active form, UR-2922.

Introduction: The Role of GPIIb/IIIa in Thrombosis

Platelet aggregation is a critical event in the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes and other cardiovascular events. The GPIIb/IIIa receptor, an integrin expressed at high density on the platelet surface, plays a pivotal role in this process. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind soluble adhesive proteins, primarily fibrinogen. A single fibrinogen molecule can bridge two adjacent platelets, leading to the formation of a platelet aggregate and the development of a thrombus[1]. Consequently, antagonism of the GPIIb/IIIa receptor is a highly effective strategy for antiplatelet therapy[2][3]. This compound was developed as a next-generation oral GPIIb/IIIa antagonist with an improved efficacy and safety profile compared to earlier agents in its class[2][4].

Pharmacokinetics: From Prodrug to Active Metabolite

This compound is a double prodrug that is rapidly converted in vivo to its active form, UR-2922[4]. This bioconversion is a key feature of its pharmacokinetic profile, allowing for high oral bioavailability and a favorable distribution[2][4].

-

High Bioavailability: this compound exhibits a bioavailability of 52% in beagle dogs, which is superior to other oral GPIIb/IIIa antagonists such as orbofiban and sibrafiban (11-34%)[4].

-

Rapid Bioconversion: The conversion to the active metabolite UR-2922 is swift, enabling a rapid onset of antiplatelet effect[4].

-

Biliary Excretion: A significant portion of this compound and its metabolites are excreted via the bile, which may be advantageous in patients with renal impairment[4][5].

dot

Caption: Metabolic pathway of this compound from oral administration to its active form and excretion.

Core Mechanism of Action: GPIIb/IIIa Receptor Antagonism

The therapeutic effect of this compound is mediated entirely by its active metabolite, UR-2922. UR-2922 is a potent and selective antagonist of the GPIIb/IIIa receptor[2][5].

High-Affinity Binding

UR-2922 binds to the GPIIb/IIIa receptor with very high affinity, a characteristic that contributes to its prolonged duration of action. It exhibits a slow dissociation rate from the receptor, similar to the monoclonal antibody fragment abciximab[4]. This tight binding ensures sustained receptor blockade even as the plasma concentration of the unbound drug declines[5].

Inhibition of Platelet Aggregation

By occupying the GPIIb/IIIa receptor, UR-2922 sterically hinders the binding of fibrinogen. This action directly prevents the formation of platelet-fibrinogen-platelet bridges, which is the essential final step in platelet aggregation, regardless of the initial activating agonist[4].

Caption: Workflow for a Light Transmission Aggregometry (LTA) assay.

In Vivo Arteriovenous Shunt Thrombosis Model (Rat)

This model assesses the antithrombotic efficacy of a compound in vivo.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized. The right carotid artery and left jugular vein are isolated and cannulated.

-

Shunt Insertion: An extracorporeal shunt, consisting of polyethylene tubing containing a thrombogenic surface (e.g., a silk thread), is connected between the artery and the vein.

-

Drug Administration: this compound is administered orally at various doses prior to the shunt insertion. A control group receives the vehicle.

-

Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period (e.g., 20 minutes).

-

Thrombus Measurement: After the circulation period, the shunt is removed, and the silk thread containing the thrombus is carefully extracted. The wet weight of the thrombus is measured immediately, and the dry weight is determined after drying.

-

Data Analysis: The thrombus weight in the drug-treated groups is compared to the vehicle control group to determine the percentage of thrombosis inhibition.

Ligand-Induced Binding Sites (LIBS) Assay (Flow Cytometry)

This assay detects conformational changes in the GPIIb/IIIa receptor upon ligand binding.

-

Platelet Preparation: Washed human platelets or PRP is prepared as described previously.

-

Incubation: Platelets are incubated with UR-2922, a known LIBS-inducing antagonist (positive control), or vehicle (negative control).

-

Antibody Staining: A fluorescently-labeled monoclonal antibody specific to a LIBS epitope is added to the platelet suspensions and incubated.

-

Flow Cytometry: The samples are analyzed on a flow cytometer. The fluorescence intensity of the platelets is measured, which corresponds to the number of LIBS-specific antibodies bound per platelet.

-

Data Analysis: The mean fluorescence intensity of platelets treated with UR-2922 is compared to that of the positive and negative controls. A lack of increase in fluorescence indicates the absence of LIBS expression.

Conclusion

This compound, through its active metabolite UR-2922, represents a significant development in the class of oral GPIIb/IIIa antagonists. Its mechanism of action is characterized by high-affinity, durable binding to the GPIIb/IIIa receptor, leading to potent and sustained inhibition of platelet aggregation.[4][5] Crucially, its profile as a pure antagonist that does not induce LIBS suggests a favorable safety profile, potentially avoiding the paradoxical prothrombotic effects and thrombocytopenia seen with earlier agents.[2][4][6] The combination of potent efficacy, a pharmacokinetic profile suitable for once-daily oral administration, and an improved safety mechanism makes this compound a promising candidate for the long-term management of thrombotic cardiovascular diseases.[2][3]

References

- 1. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 2. Quantifying GPIIb/IIIa receptor binding using 2 monoclonal antibodies: discriminating abciximab and small molecular weight antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diagnostica.cz [diagnostica.cz]

- 4. aggredyne.com [aggredyne.com]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

UR-3216: A Comprehensive In Vitro and In Vivo Analysis of a Novel GPIIb/IIIa Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for UR-3216, a promising oral platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist. This compound is a prodrug that is rapidly converted in vivo to its active form, UR-2922. This document summarizes the key in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing critical pathways and workflows.

Core Compound Characteristics

This compound is designed as a manageable oral antiplatelet agent for the treatment of cardiovascular diseases.[1] Its active metabolite, UR-2922, is a potent and selective antagonist of the GPIIb/IIIa receptor, a key mediator of platelet aggregation.[1][2][3] A distinguishing feature of UR-2922 is its high affinity for the receptor and slow dissociation rate, leading to a prolonged duration of action.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined from in vitro and in vivo studies of this compound and its active form, UR-2922.

Table 1: In Vitro Activity of UR-2922

| Parameter | Value | Species | Notes |

| Binding Affinity (Kd) | < 1 nM | Human | High affinity for the platelet receptor.[3][4] |

| Dissociation Rate (koff) | 90 min | Human | Slow dissociation contributes to prolonged action.[2][3][4] |

| Platelet Aggregation Inhibition (IC50) | < 35 nM | Human | Potent inhibition of platelet aggregation.[2] |

| Ligand-Induced Binding Sites (LIBS) Expression | None | Human | Unlike some other GPIIb/IIIa antagonists, UR-2922 does not induce LIBS, suggesting a lower potential for prothrombotic activity.[2][3][4] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Species | Notes |

| Efficacy (ED50) | 0.05 mg/kg | Cynomolgus Monkey | Demonstrates high potency in vivo.[2] |

| Duration of Action | > 24 hours | Cynomolgus Monkey | Supports once-daily oral administration.[2][3] |

| Bioavailability | High | Not Specified | Favorable for oral administration.[2][3] |

| Excretion | Primarily Biliary | Rat, Dog | Reduces the risk of accumulation in patients with renal impairment.[1][2] |

| Half-life (residence on platelets) | 60 to 80 hours | Not Specified | [1] |

| Half-life (inhibition of platelet aggregation) | 24 hours | Not Specified | [1] |

| Half-life (bleeding time prolongation) | 2 hours | Not Specified | [1] |

Signaling Pathway and Mechanism of Action

UR-2922 acts by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on the surface of platelets. This is the final common pathway for platelet aggregation, regardless of the initial agonist.

Caption: Mechanism of action of UR-2922.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of UR-2922 on platelet aggregation.

Objective: To determine the IC50 value of UR-2922 for the inhibition of ADP-induced human platelet aggregation.

Materials:

-

Human whole blood from healthy, consenting donors.

-

3.2% Sodium Citrate (anticoagulant).

-

Adenosine Diphosphate (ADP) solution (agonist).

-

UR-2922 stock solution and serial dilutions.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Saline solution (vehicle control).

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Collect human whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

-

-

Assay Performance:

-

Pre-warm PRP aliquots to 37°C for 5 minutes.

-

Add various concentrations of UR-2922 or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Place the cuvettes in the aggregometer and establish a baseline reading.

-

Induce platelet aggregation by adding a submaximal concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

The maximum aggregation is determined from the change in light transmission.

-

Calculate the percentage inhibition of aggregation for each concentration of UR-2922 relative to the vehicle control.

-

Plot the percentage inhibition against the log concentration of UR-2922 and determine the IC50 value using a non-linear regression analysis.

-

Caption: In Vitro Platelet Aggregation Assay Workflow.

In Vivo Thrombosis Model

This protocol describes a ferric chloride-induced arterial thrombosis model in rats to evaluate the antithrombotic efficacy of orally administered this compound.

Objective: To assess the dose-dependent effect of this compound in preventing arterial thrombus formation in vivo.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent model).

-

This compound formulated for oral gavage.

-

Vehicle control (e.g., 0.5% carboxymethylcellulose).

-

Anesthetic (e.g., isoflurane).

-

Ferric chloride (FeCl3) solution (e.g., 10%).

-

Surgical instruments.

-

Doppler flow probe or similar device to monitor blood flow.

Procedure:

-

Animal Dosing:

-

Fast rats overnight with free access to water.

-

Administer this compound or vehicle by oral gavage at various doses.

-

The thrombosis induction is performed at the expected time of maximum plasma concentration of UR-2922.

-

-

Surgical Procedure:

-

Anesthetize the rat.

-

Surgically expose the carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Thrombus Induction:

-

Apply a filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 5 minutes).

-

Remove the filter paper and rinse the area with saline.

-

-

Monitoring and Endpoint:

-

Continuously monitor blood flow until complete occlusion occurs (thrombus formation) or for a predetermined observation period (e.g., 60 minutes).

-

The primary endpoint is the time to vessel occlusion.

-

-

Data Analysis:

-

Compare the time to occlusion in the this compound treated groups to the vehicle control group.

-

Analyze the data for statistical significance using appropriate methods (e.g., Kaplan-Meier survival analysis).

-

References

- 1. ahajournals.org [ahajournals.org]

- 2. Alternative binding assay of GP IIb/IIIa antagonists with a nonradioactive labeling method of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

UR-3216: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of UR-3216, a novel oral platelet glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist. This compound is a prodrug that is rapidly converted in the body to its active form, UR-2922. This document summarizes key data, details experimental methodologies, and visualizes complex biological pathways and workflows to offer a comprehensive resource for researchers in the field of thrombosis and antiplatelet therapy.

Pharmacodynamics: The Science of this compound's Action

The pharmacodynamics of this compound are primarily defined by the potent and specific antagonism of the GPIIb/IIIa receptor by its active metabolite, UR-2922.

Mechanism of Action

UR-2922 is a high-affinity antagonist of the platelet GPIIb/IIIa receptor.[1] This receptor, an integrin also known as αIIbβ3, is crucial for platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet plug. UR-2922 competitively inhibits the binding of fibrinogen to the activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.[2][3]

A key advantage of UR-2922 is its inability to induce ligand-induced binding sites (LIBS).[1][3] Some other small-molecule GPIIb/IIIa antagonists can cause conformational changes in the receptor that expose new epitopes, leading to the formation of drug-dependent antibodies and potentially causing thrombocytopenia. The absence of LIBS induction with UR-2922 suggests a lower risk of this adverse effect.[3]

Caption: GPIIb/IIIa signaling pathway and the inhibitory action of UR-2922.

Receptor Binding and Affinity

UR-2922 exhibits high affinity for the human platelet GPIIb/IIIa receptor with a slow dissociation rate, contributing to its prolonged duration of action.

| Parameter | Value | Reference |

| Kd (Dissociation Constant) | <1 nM | [1] |

| koff (Dissociation Rate Constant) | 90 min | [1] |

In Vitro and In Vivo Efficacy

UR-2922 is a potent inhibitor of platelet aggregation induced by various agonists. The oral administration of the prodrug, this compound, leads to sustained antiplatelet effects.

| Parameter | Value | Species/Model | Reference |

| IC50 (Platelet Aggregation) | <35 nM | Human Platelets | [4] |

| Duration of Efficacy (ex vivo) | >24 hours | Cynomolgus Monkeys | [3] |

| ED50 (ex vivo platelet aggregation) | 0.05 mg/kg | Monkeys |

Pharmacokinetics: The Journey of this compound in the Body

This compound is designed as a prodrug to optimize its oral absorption and pharmacokinetic profile.

Absorption and Bioavailability

This compound demonstrates high oral bioavailability.[3] Unlike some other oral GPIIb/IIIa antagonists, its absorption is not significantly affected by food.

| Parameter | Value/Observation | Species | Reference |

| Bioavailability | High (Specific % not available) | Preclinical models | [3] |

| Food Effect | Not significant on Cmax and AUC | Preclinical models | [4] |

Distribution

Metabolism and Excretion

This compound is rapidly and efficiently bioconverted to its active form, UR-2922, primarily in the liver.[4] A key advantage of this compound is its primary route of excretion.

| Parameter | Observation | Species | Reference |

| Metabolism | Rapid bioconversion to UR-2922 | Preclinical models | [3] |

| Excretion | Predominantly biliary | Rats and Dogs | [4] |

The biliary excretion of this compound and its active metabolite is a significant feature, as it may reduce the risk of drug accumulation in patients with renal impairment.[4]

Caption: Metabolic conversion and primary excretion route of this compound.

Experimental Methodologies

This section details the protocols for key experiments used to characterize the pharmacodynamics and pharmacokinetics of this compound.

In Vitro Platelet Aggregation Assay

Objective: To determine the in vitro potency of UR-2922 in inhibiting platelet aggregation.

Protocol:

-

Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

-

Assay Procedure:

-

PRP is placed in a cuvette in a light transmission aggregometer and stirred at 37°C.

-

Various concentrations of UR-2922 or vehicle are added to the PRP and incubated for a short period.

-

A platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 5-20 µM, is added to induce aggregation.

-

The change in light transmission, which is proportional to the degree of aggregation, is recorded for a set time (e.g., 5-10 minutes).

-

-

Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation) and PRP (representing 0% aggregation). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the UR-2922 concentration and fitting the data to a sigmoidal dose-response curve.

Ex Vivo Platelet Aggregation in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy and duration of action of orally administered this compound.

Protocol:

-

Animal Model: Healthy, male cynomolgus monkeys are used.

-

Dosing: this compound is administered orally via gavage at various dose levels (e.g., 0.03 to 1 mg/kg). A control group receives the vehicle.

-

Blood Sampling: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

-

Platelet Aggregation Measurement: Platelet aggregation in the collected blood samples is measured using the in vitro platelet aggregation assay described above, typically using ADP as the agonist.

-

Data Analysis: The percentage of inhibition of platelet aggregation at each time point is calculated relative to the pre-dose baseline. The ED50 (the dose required to achieve 50% of the maximum inhibition) and the duration of the antiplatelet effect are determined.

References

An In-depth Technical Guide on the Structure-Activity Relationship of UR-3216

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, publicly available, quantitative structure-activity relationship (SAR) dataset for a series of UR-3216 or UR-2922 analogs could not be located in the public domain through the conducted searches. This guide, therefore, summarizes the available pharmacological data for this compound and its active metabolite, UR-2922, and provides a qualitative discussion of the SAR based on the known characteristics of this compound and the broader class of GPIIb/IIIa antagonists.

Introduction

This compound is a novel, orally active prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.[1] The GPIIb/IIIa receptor is a key mediator of platelet aggregation, the final common pathway in thrombus formation. By blocking this receptor, UR-2922 effectively inhibits platelet aggregation, making this compound a promising therapeutic agent for the prevention and treatment of cardiovascular diseases.[1][2] This technical guide provides a detailed overview of the known structure-activity relationships of this compound and UR-2922, summarizes their pharmacological properties, and outlines the key experimental protocols for their evaluation.

Pharmacological Profile of this compound and UR-2922

This compound is designed as a prodrug to enhance oral bioavailability.[2] Following oral administration, it undergoes rapid bioconversion to its active form, UR-2922.[2] UR-2922 exhibits high affinity for the human platelet GPIIb/IIIa receptor with a very slow dissociation rate, leading to a prolonged duration of action.[1][2] A key feature of UR-2922 is its lack of induction of ligand-induced binding sites (LIBS), a phenomenon observed with some other small-molecule GPIIb/IIIa antagonists that can lead to partial agonist activity and prothrombotic effects.[1][2]

Quantitative Data

The following table summarizes the key quantitative data reported for UR-2922, the active metabolite of this compound.

| Parameter | Value | Species/Assay Condition | Reference(s) |

| Binding Affinity | |||

| Ki (resting platelets) | < 1 nM | Human | [1] |

| Kd | < 1 nM | Human | [2] |

| Dissociation rate (koff) | 90 min | Human | [2] |

| Inhibition of Platelet Aggregation | |||

| IC50 (ADP-induced) | < 35 nM | Human | [1] |

| IC50 (Collagen-induced) | < 35 nM | Human | [1] |

| IC50 (Thrombin-induced) | < 35 nM | Human | [1] |

| Pharmacokinetics (of this compound) | |||

| Bioavailability | High | In vivo | [2] |

| Duration of efficacy | > 24 h | In vivo | [2] |

| Excretion | Primarily biliary | In vivo | [2] |

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study with a series of UR-2922 analogs is not publicly available, some qualitative insights can be drawn from the known pharmacology of UR-2922 and the general understanding of GPIIb/IIIa antagonists.

The structure of UR-2922 contains a piperidine core, a common scaffold in the design of GPIIb/IIIa antagonists. The specific substitutions on this ring are crucial for its high affinity and selectivity. The basic nitrogen in the piperidine ring is likely involved in a key interaction with an acidic residue in the receptor binding pocket. The overall three-dimensional arrangement of the functional groups is critical for fitting into the binding site of the GPIIb/IIIa receptor, which recognizes the RGD (Arginine-Glycine-Aspartic acid) sequence of natural ligands like fibrinogen.

The high affinity and slow dissociation rate of UR-2922 suggest that its structure allows for multiple, stable interactions within the receptor's binding pocket. The absence of LIBS induction indicates that UR-2922 stabilizes a purely antagonistic conformation of the receptor, unlike some other antagonists that may induce conformational changes leading to partial agonism.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of GPIIb/IIIa antagonists like this compound and UR-2922. These represent standard, validated protocols in the field.

Radioligand Binding Assay for GPIIb/IIIa Receptor

This assay is used to determine the binding affinity (Ki or Kd) of a compound to the GPIIb/IIIa receptor.

Materials:

-

Isolated human platelets or cells expressing the human GPIIb/IIIa receptor.

-

Radiolabeled ligand (e.g., [3H]-tirofiban or a specific radiolabeled analog of UR-2922).

-

Test compound (UR-2922 or its analogs).

-

Binding buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a suspension of isolated platelets or cell membranes containing the GPIIb/IIIa receptor in the binding buffer.

-

In a series of tubes, add a fixed concentration of the radiolabeled ligand.

-

To these tubes, add increasing concentrations of the unlabeled test compound. A set of tubes with only the radiolabeled ligand (total binding) and a set with the radiolabeled ligand and a high concentration of a known potent unlabeled ligand (non-specific binding) are also prepared.

-

Initiate the binding reaction by adding the platelet/membrane preparation to the tubes.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood anticoagulated with citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin.

-

Test compound (UR-2922 or its analogs).

-

Platelet aggregometer.

Procedure:

-

Prepare PRP by centrifuging the whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate a sample of PRP with a known concentration of the test compound or vehicle control for a specific time at 37°C in the aggregometer cuvette with stirring.

-

Add a platelet agonist (e.g., ADP, collagen, or thrombin) to initiate aggregation.

-

Record the change in light transmittance for a set period (typically 5-10 minutes).

-

Repeat the procedure with different concentrations of the test compound to generate a dose-response curve.

-

Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits platelet aggregation by 50%.

Mandatory Visualizations

Signaling Pathway of Platelet Aggregation

Caption: Signaling pathway of platelet aggregation and the inhibitory action of UR-2922.

Experimental Workflow for Platelet Aggregation Assay

Caption: Workflow of an in vitro platelet aggregation assay.

Conclusion

This compound, through its active metabolite UR-2922, represents a significant advancement in the development of oral GPIIb/IIIa antagonists. Its high affinity, slow dissociation rate, and lack of partial agonistic activity are desirable characteristics for a safe and effective antiplatelet agent. While detailed public data on the structure-activity relationships of a series of UR-2922 analogs are currently unavailable, the provided information on its pharmacological profile and the general experimental methodologies offer a solid foundation for researchers in the field of antithrombotic drug discovery and development. Further studies exploring the specific structural determinants of UR-2922's unique properties would be of great value to the scientific community.

References

UR-3216: A Comprehensive Technical Guide to a Novel GPIIb/IIIa Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UR-3216 is a novel, orally bioavailable prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy. UR-2922 exhibits high-affinity binding to the GPIIb/IIIa receptor, effectively inhibiting fibrinogen-mediated platelet aggregation. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental data related to this compound and its active form, UR-2922. Detailed experimental protocols for assessing its activity and a visualization of its place in the platelet aggregation signaling pathway are also presented.

Chemical Properties and Identification

This compound is the prodrug, which is rapidly converted in the body to the active compound, UR-2922. The chemical and physical properties of UR-2922 are crucial for understanding its pharmacological profile.

| Property | UR-2922 | This compound |

| CAS Number | 220386-56-1[1] | Not Available |

| Molecular Formula | C25H25N7O6[1] | Not Available |

| Molecular Weight | 519.52 g/mol [1] | Not Available |

| IUPAC Name | (S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid[1] | Not Available |

| Synonyms | UR-2922 | Prodrug of UR-2922 |

| Solubility | Information not publicly available | Information not publicly available |

| Melting Point | Information not publicly available | Information not publicly available |

| pKa | Information not publicly available | Information not publicly available |

Mechanism of Action

UR-2922 functions as a direct and competitive antagonist of the GPIIb/IIIa receptor on the surface of platelets. The GPIIb/IIIa receptor is a member of the integrin family and is essential for platelet aggregation.

Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, a process known as "inside-out" signaling.[2][3][4] This change enables it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF). These ligands then bridge adjacent platelets, leading to the formation of a platelet thrombus.

UR-2922 binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and vWF. This action blocks the final common pathway of platelet aggregation, regardless of the initial activating stimulus. The binding of UR-2922 also inhibits "outside-in" signaling, a process where ligand binding to the GPIIb/IIIa receptor triggers intracellular signals that further promote platelet activation and thrombus stabilization.[2][3]

A key feature of UR-2922 is its high affinity for the human platelet receptor (Kd < 1 nM) and its slow dissociation rate (k_off = 90 min), which contributes to its prolonged duration of action.[5] Unlike some other GPIIb/IIIa antagonists, UR-2922 does not induce ligand-induced binding sites (LIBS), which has been suggested to be a potential mechanism for paradoxical prothrombotic effects.[5][6]

Signaling Pathway

The following diagram illustrates the central role of the GPIIb/IIIa receptor in platelet aggregation and the inhibitory action of UR-2922.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of GPIIb/IIIa antagonists like UR-2922.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of UR-2922 to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant.[7]

-

Preparation of Platelet-Rich Plasma (PRP): The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. The supernatant (PRP) is carefully collected.[8]

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP, which is used as a reference for 100% aggregation.[8]

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in a light transmission aggregometer.

-

A baseline light transmission is established.

-

A vehicle control or varying concentrations of UR-2922 are added to the PRP and incubated for a specified time.

-

A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.[7][8][9]

-

-

Data Analysis: The percentage of aggregation is calculated relative to the PPP control. The IC50 value (the concentration of UR-2922 that inhibits 50% of the maximal aggregation) is determined.

Fibrinogen Binding Assay (Flow Cytometry)

Objective: To directly measure the inhibition of fibrinogen binding to the activated GPIIb/IIIa receptor by UR-2922.

Methodology:

-

Platelet Preparation: PRP is prepared as described in the platelet aggregation assay.

-

Assay Procedure:

-

Platelets in PRP are incubated with a vehicle control or varying concentrations of UR-2922.

-

A platelet agonist (e.g., ADP) is added to activate the platelets and induce the conformational change in the GPIIb/IIIa receptor.

-

Fluorescently labeled fibrinogen (e.g., FITC-fibrinogen) is added to the platelet suspension.

-

The mixture is incubated to allow for fibrinogen binding.

-

The reaction is stopped, and the platelets are analyzed by flow cytometry.

-

-

Data Analysis: The fluorescence intensity of the platelets, which is proportional to the amount of bound fibrinogen, is measured. The IC50 value for the inhibition of fibrinogen binding is calculated.

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for evaluating a novel GPIIb/IIIa antagonist like this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Abnormal inside-out signal transduction-dependent activation of glycoprotein IIb-IIIa in a patient with impaired pleckstrin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. machaondiagnostics.com [machaondiagnostics.com]

Methodological & Application

Application Notes and Protocols for UR-3216: An Experimental Guide for Platelet Function Analysis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of UR-3216, a prodrug of the potent GPIIb/IIIa antagonist UR-2922. The focus is on in vitro platelet-based assays to characterize the efficacy and mechanism of action of this compound.

Introduction

This compound is an orally active prodrug that is rapidly converted to its active form, UR-2922.[1][2] UR-2922 is a highly selective and potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][3] This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets.[1][2] By blocking this interaction, UR-2922 effectively inhibits platelet aggregation induced by various agonists.[1][2] These protocols outline the necessary steps to evaluate the inhibitory activity of this compound's active form, UR-2922, on platelet function.

Mechanism of Action

UR-2922 acts as a direct competitive antagonist of the GPIIb/IIIa receptor. Upon activation of platelets by agonists such as adenosine diphosphate (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. UR-2922 binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen and thereby inhibiting the formation of platelet aggregates.[1] A key feature of UR-2922 is its high affinity for the receptor and slow dissociation rate, leading to a prolonged duration of action.[2][3]

Caption: Signaling pathway of platelet aggregation and its inhibition by UR-2922.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of UR-2922, the active metabolite of this compound.

Table 1: Receptor Binding Affinity of UR-2922

| Parameter | Value | Cell Type |

| Kd | <1 nM | Human Platelets |

| koff | 90 min | Human Platelets |

| Ki (resting platelets) | <1 nM | Human Platelets |

Table 2: In Vitro Inhibitory Activity of UR-2922 on Platelet Aggregation

| Agonist | IC50 | Species |

| ADP | 1.29 µM | Human |

| Collagen | 14.46 µM | Human |

| Thrombin | 12.84 µM | Human |

| U46619 | 40.24 µM | Human |

Data sourced from[1].

Table 3: Pharmacodynamic Properties of this compound/UR-2922

| Parameter | Value | Species |

| Duration of Efficacy (in vivo) | >24 h | Not Specified |

| Half-life on Platelets | 60-80 h | Not Specified |

| Half-life of Aggregation Inhibition | 24 h | Not Specified |

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

This protocol describes the isolation of platelet-rich plasma from whole blood, a critical first step for platelet aggregation assays.

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge with a swinging-bucket rotor

Protocol:

-

Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.

-

Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP), using a sterile pipette and transfer it to a fresh 15 mL conical tube.

-

The remaining packed red and white blood cells can be further centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank in aggregometry.

-

Keep the PRP and PPP at room temperature and use within 4 hours of blood collection.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist and the inhibitory effect of UR-2922.

Materials:

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

UR-2922 (active form of this compound) dissolved in an appropriate vehicle (e.g., DMSO, saline)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

Protocol:

-

Pre-warm the aggregometer to 37°C.

-

Pipette 450 µL of PRP into a cuvette with a stir bar. Place the cuvette in the incubation well of the aggregometer for 5 minutes to allow the platelets to equilibrate.

-

Add 50 µL of the vehicle or varying concentrations of UR-2922 to the PRP and incubate for the desired time (e.g., 10 minutes).

-

Calibrate the aggregometer by placing a cuvette with PPP (representing 100% aggregation/light transmission) and a cuvette with PRP (representing 0% aggregation/light transmission) into the appropriate channels.

-

Transfer the cuvette containing the pre-incubated PRP and UR-2922 to the assay channel.

-

Add a specific concentration of a platelet agonist (e.g., 10 µM ADP) to the cuvette to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP controls.

-

To determine the IC50 value, perform the assay with a range of UR-2922 concentrations and plot the percentage of inhibition against the log of the inhibitor concentration.

Caption: Experimental workflow for the platelet aggregation assay.

Fibrinogen Binding Assay

This assay directly measures the ability of UR-2922 to inhibit the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets.

Materials:

-

Washed platelets

-

Fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-fibrinogen)

-

Platelet agonist (e.g., ADP)

-

UR-2922

-

Flow cytometer

Protocol:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Adjust the platelet concentration to approximately 1 x 108 cells/mL.

-

In a series of microcentrifuge tubes, pre-incubate the washed platelets with varying concentrations of UR-2922 or vehicle for 10 minutes at room temperature.

-

Add the platelet agonist (e.g., 20 µM ADP) to activate the platelets.

-

Immediately add a saturating concentration of fluorescently labeled fibrinogen and incubate for 15 minutes in the dark at room temperature.

-

Stop the reaction by adding a 10-fold excess of ice-cold buffer.

-

Analyze the samples by flow cytometry, measuring the mean fluorescence intensity (MFI) of the platelet population.

-

The MFI is proportional to the amount of bound fibrinogen. Calculate the percentage of inhibition of fibrinogen binding for each concentration of UR-2922 relative to the vehicle control.

General Cell Culture Considerations for Platelet Handling

While platelets are not cultured in the traditional sense of cell lines, maintaining their viability and function ex vivo is critical for reliable experimental outcomes.

-

Aseptic Technique: Although not a long-term culture, handle blood products using sterile techniques to prevent bacterial contamination which can activate platelets.

-

Temperature: Maintain platelets at room temperature. Refrigeration can cause irreversible platelet activation.

-

pH: The pH of the platelet suspension should be maintained around 7.4.

-

Gentle Handling: Avoid vigorous vortexing or pipetting, as this can cause shear stress and premature platelet activation. Gently invert tubes to mix.

These protocols and notes provide a foundational framework for the investigation of this compound and its active form, UR-2922, in the context of their anti-platelet activity. For specific experimental conditions, further optimization may be required.

References

Application Notes and Protocols for the Use of UR-3216 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing UR-3216, a prodrug of the potent glycoprotein IIb/IIIa (GPIIb/IIIa) antagonist UR-2922, in Western blot experiments to investigate its effects on platelet signaling pathways.

Introduction

This compound is a selective and orally active antagonist of the platelet surface glycoprotein IIb/IIIa receptor, also known as integrin αIIbβ3. Its active metabolite, UR-2922, binds with high affinity (Kd < 1 nM) to the GPIIb/IIIa receptor, inhibiting platelet aggregation.[1] Western blotting is a powerful technique to analyze the downstream effects of this compound on intracellular signaling cascades initiated by GPIIb/IIIa engagement. This document outlines the procedures to assess the impact of this compound on the phosphorylation status of key signaling proteins such as Focal Adhesion Kinase (FAK), Src, and Protein Kinase C (PKC) substrates.

Principle of the Experiment

The binding of agonists to the GPIIb/IIIa receptor on platelets triggers a series of intracellular signaling events, often involving the phosphorylation of various proteins. This compound, through its active form UR-2922, is expected to inhibit these downstream signaling events by blocking the receptor. This inhibitory effect can be visualized and quantified by Western blotting using phospho-specific antibodies against key signaling molecules. A reduction in the phosphorylation of these target proteins in the presence of this compound would indicate its efficacy as a GPIIb/IIIa antagonist.

Signaling Pathway

The GPIIb/IIIa signaling pathway plays a crucial role in platelet activation and aggregation. Upon activation, the receptor binds to its ligands, such as fibrinogen, initiating a cascade of intracellular events. This "outside-in" signaling involves the activation of several protein tyrosine kinases, including c-Src and FAK. These kinases, in turn, phosphorylate a host of downstream targets, leading to the activation of enzymes like Phospholipase Cγ2 (PLCγ2) and Protein Kinase C (PKC), ultimately resulting in platelet aggregation and thrombus formation. GPIIb/IIIa antagonists like UR-2922 are designed to interrupt this signaling cascade.

Caption: GPIIb/IIIa signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data on the effect of UR-2922 (the active form of this compound) on the phosphorylation of downstream signaling proteins. This data is for illustrative purposes and should be experimentally determined.

| Target Protein | Agonist | UR-2922 Concentration (nM) | % Inhibition of Phosphorylation (Mean ± SD) |

| FAK (pY397) | Thrombin (0.1 U/mL) | 1 | 25 ± 5 |

| 10 | 60 ± 8 | ||

| 100 | 95 ± 3 | ||

| Src (pY416) | Thrombin (0.1 U/mL) | 1 | 20 ± 6 |

| 10 | 55 ± 7 | ||

| 100 | 90 ± 4 | ||

| PKC substrate (e.g., Pleckstrin) | Thrombin (0.1 U/mL) | 1 | 30 ± 7 |

| 10 | 65 ± 9 | ||

| 100 | 98 ± 2 |

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on agonist-induced protein phosphorylation in platelets.

Materials and Reagents

-

Cell Culture: Human platelets isolated from whole blood or a relevant cell line expressing GPIIb/IIIa (e.g., CHRF-288-11).

-

Small Molecule Inhibitor: this compound (prodrug) or UR-2922 (active form). A stock solution should be prepared in an appropriate solvent (e.g., DMSO).

-

Agonist: Thrombin, ADP, or collagen to stimulate platelet activation.

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[2][3]

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

-

Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (total and phospho-specific for FAK, Src, PKC substrates), HRP-conjugated secondary antibodies, and ECL detection reagent.[2][3][4]

Experimental Workflow Diagram

Caption: Experimental workflow for Western blot analysis of this compound effects.

Step-by-Step Protocol

-

Platelet Isolation and Preparation:

-

Isolate human platelets from fresh whole blood using standard differential centrifugation methods.

-

Resuspend the final platelet pellet in a suitable buffer (e.g., Tyrode's buffer) and adjust the platelet count to the desired concentration (e.g., 2-5 x 10^8 cells/mL).

-

Allow platelets to rest for at least 30 minutes at 37°C before starting the experiment.

-

-

Cell Treatment with this compound/UR-2922:

-

Pre-incubate the platelet suspension with varying concentrations of UR-2922 (e.g., 0, 1, 10, 100 nM) or the corresponding vehicle control (e.g., DMSO) for a predetermined time (e.g., 15-30 minutes) at 37°C.[4] If using the prodrug this compound with cells that can metabolize it, incubation times may need to be optimized.

-

-

Agonist Stimulation:

-

Following incubation with the inhibitor, stimulate the platelets with an agonist such as thrombin (e.g., 0.1 U/mL) for a short period (e.g., 1-5 minutes) at 37°C with gentle agitation to induce protein phosphorylation.

-

-

Cell Lysis:

-

Immediately stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors to the platelet suspension.[2][3]

-

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[2]

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[2]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-FAK (pY397) or rabbit anti-phospho-Src (pY416)) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Signal Detection and Analysis:

-

Detect the chemiluminescent signal using an ECL reagent and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a loading control protein (e.g., β-actin or GAPDH).

-

Quantify the band intensities using densitometry software. The level of phosphorylated protein should be normalized to the level of the corresponding total protein.

-

Troubleshooting

-

High Background: Insufficient blocking or washing. Increase blocking time or the number of washes. Use a fresh blocking solution.

-

Weak or No Signal: Insufficient protein loading, low antibody concentration, or inactive secondary antibody. Check protein concentration, optimize antibody dilutions, and ensure the secondary antibody is active.

-

Non-specific Bands: Antibody cross-reactivity or protein degradation. Use a more specific primary antibody and ensure protease inhibitors are always included in the lysis buffer.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the mechanism of action of this compound and its impact on platelet signaling pathways. This information is valuable for both basic research and the development of novel antiplatelet therapies.

References

UR-3216 labeling for fluorescence microscopy

Clarification on UR-3216

Initial research indicates that this compound is a prodrug form of UR-2922, a potent oral platelet GPIIb/IIIa antagonist developed for the treatment of cardiovascular diseases.[1][2][3][4][5] There is no evidence in the reviewed scientific literature to suggest that this compound is a fluorescent compound or has been utilized for fluorescence microscopy applications.

Given the user's interest in fluorescence microscopy labeling for drug development professionals, this document will pivot to a relevant and well-documented alternative: fluorescent labeling of the sigma-2 receptor. The sigma-2 receptor is a key biomarker in proliferating cells, particularly in cancer, making it a target of significant interest in drug development and cell biology research.[6][7][8] We will use the fluorescent probe SW120 as a model to provide comprehensive application notes and protocols.

Application Notes: Fluorescent Labeling of Sigma-2 Receptors using SW120

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is highly overexpressed in a variety of proliferating tumor cells compared to their quiescent counterparts, establishing it as a valuable biomarker for cancer research.[6][9][10] Fluorescently labeled ligands that selectively bind to this receptor are powerful tools for visualizing and quantifying cell proliferation. SW120 is a novel, high-affinity fluorescent probe designed specifically for the sigma-2 receptor, enabling researchers to study receptor localization, trafficking, and to assess the proliferative status of cells both in vitro and in vivo.[7][11][12]

2. Mechanism of Action

SW120 is a small molecule probe that exhibits high binding affinity and selectivity for the sigma-2 receptor over the sigma-1 subtype.[7] Following binding to the receptor on the cell surface, the SW120-receptor complex is internalized, partly via an endocytotic mechanism.[12][13] The fluorescent signal of SW120 has been shown to localize within several key organelles, including the endoplasmic reticulum, mitochondria, and lysosomes, as well as the plasma membrane, reflecting the distribution of the sigma-2 receptor.[11][12][13] Importantly, the fluorescence intensity of SW120 positively correlates with the expression of Ki-67, a well-established marker of cell proliferation.[12][13]

3. Applications in Research and Drug Development

-

Visualization of Proliferating Cells: SW120 allows for the direct visualization of proliferating cancer cells in culture, providing a clear distinction from non-proliferating cells.

-

High-Content Screening: The probe can be integrated into automated microscopy platforms to screen for compounds that inhibit cell proliferation by quantifying changes in fluorescence intensity.

-

Mechanism of Action Studies: Researchers can use SW120 to investigate the biological functions of the sigma-2 receptor, including its role in cholesterol homeostasis and cell signaling pathways.[9][14]

-

In Vivo Tumor Imaging: In preclinical animal models, SW120 can be used to non-invasively image the proliferative status of tumors.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the SW120 probe based on published studies.

Table 1: Receptor Binding and Selectivity Profile of SW120

| Receptor Target | Binding Affinity (Ki) | Selectivity (Sigma-1/Sigma-2) |

|---|---|---|

| Sigma-2 | 11 nM | 41-fold |

| Sigma-1 | 450 nM |

Data from Zeng et al. (2007).[7]

Table 2: Cellular Uptake and Retention Kinetics of SW120 in MDA-MB-435 Cells

| Kinetic Parameter | Value |

|---|---|

| Time to reach 50% max. fluorescence intensity | 11 minutes |

| Time for 50% washout of cellular fluorescence | 1 hour |

Data from Zeng et al. (2011).[11][12][13]

Detailed Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Cells for Fluorescence Microscopy

This protocol describes the steps for labeling adherent cancer cells (e.g., MDA-MB-435) with SW120 for microscopic analysis.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips suitable for imaging.

-

Complete cell culture medium.

-

SW120 stock solution (1 mM in DMSO, store at -20°C).

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C.

-

Fixative: 4% Paraformaldehyde (PFA) in PBS.

-

Optional: DAPI solution (300 nM in PBS) for nuclear counterstaining.[15]

-

Antifade mounting medium.

Procedure:

-

Cell Preparation: Grow cells to 60-80% confluency. Ensure monolayers for optimal imaging.

-

Labeling Solution Preparation: Dilute the SW120 stock solution to a final concentration of 50-100 nM in pre-warmed complete culture medium. Protect from light.

-

Cell Labeling: Remove the existing culture medium and add the SW120 labeling solution to the cells. Incubate for 20-30 minutes at 37°C in a CO₂ incubator.[12][13]

-

Wash: Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

-

Fixation (Optional): For fixed-cell imaging, add 4% PFA and incubate for 15 minutes at room temperature.[16] Wash three times with PBS. For live-cell imaging, proceed directly to imaging after the wash step.

-

Counterstaining (Optional): If using a nuclear counterstain, incubate fixed cells with DAPI solution for 5 minutes.[15] Wash twice with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Imaging: Visualize using a fluorescence microscope (confocal is recommended for subcellular localization) with filter sets appropriate for the NBD fluorophore (Excitation/Emission: ~465/535 nm) and any counterstains used.[11]

Protocol 2: Co-localization Studies with Organelle Markers

This protocol allows for the simultaneous visualization of SW120 and specific subcellular organelles in live cells.

Procedure:

-

Label live cells with SW120 as described in Protocol 1, steps 1-4.

-

After washing out the unbound SW120, incubate the cells with a pre-warmed medium containing an organelle-specific live-cell stain (e.g., MitoTracker™ Red CMXRos). Follow the manufacturer’s instructions for concentration and incubation time.

-

Wash the cells as per the organelle stain protocol.

-

Image the cells immediately on a confocal microscope, using sequential scanning to prevent spectral bleed-through between the SW120 and the organelle marker channels.

-

Analyze the acquired images using software with co-localization analysis tools (e.g., calculating the Pearson's Correlation Coefficient).

Mandatory Visualizations

Caption: Role of Sigma-2 receptor in cell proliferation signaling.[9]

Caption: Workflow for cell labeling and fluorescence microscopy using SW120.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Molecular Probes for Imaging the Sigma-2 Receptor: In Vitro and In Vivo Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]

- 11. Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. researchgate.net [researchgate.net]

- 14. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis [mdpi.com]

- 15. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. biotium.com [biotium.com]

Application Notes and Protocols: UR-3216 as a Chemical Probe for the GPIIb/IIIa Receptor

For Research Use Only

Introduction

UR-3216 is an orally bioavailable prodrug of UR-2922, a potent and selective antagonist of the platelet glycoprotein IIb/IIIa receptor (GPIIb/IIIa), also known as integrin αIIbβ3.[1][2] The GPIIb/IIIa receptor is a key mediator of platelet aggregation, playing a crucial role in hemostasis and thrombosis.[3][4] Upon platelet activation by agonists such as ADP, thrombin, or collagen, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to its ligands, primarily fibrinogen and von Willebrand factor (vWF).[3][5] This binding crosslinks platelets, leading to the formation of a platelet plug.[6] UR-2922, the active metabolite of this compound, exhibits high affinity for the human platelet GPIIb/IIIa receptor and a slow dissociation rate, leading to a prolonged duration of action.[7][8] These characteristics make this compound a valuable chemical probe for studying the role of the GPIIb/IIIa receptor in platelet function and a potential starting point for the development of antiplatelet therapies.[1][9]

Target Protein: Glycoprotein IIb/IIIa (Integrin αIIbβ3)

The GPIIb/IIIa receptor is a heterodimeric transmembrane protein complex found on the surface of platelets.[4] It is the most abundant integrin on platelets, with approximately 50,000 to 80,000 copies per cell.[10] The receptor exists in a low-affinity, inactive state on resting platelets.[5] Platelet activation triggers "inside-out" signaling pathways that lead to a conformational change in the extracellular domain of GPIIb/IIIa, switching it to a high-affinity state for its ligands.[11][12] Ligand binding to the activated GPIIb/IIIa receptor then initiates "outside-in" signaling, which promotes further platelet activation, spreading, and clot retraction.[13][14]

Signaling Pathway

The activation of the GPIIb/IIIa receptor is a central event in platelet aggregation. The process can be broadly divided into "inside-out" and "outside-in" signaling.

-

Inside-Out Signaling: Various platelet agonists, such as thrombin, ADP, and collagen, bind to their respective G protein-coupled receptors (GPCRs) or tyrosine kinase-linked receptors on the platelet surface.[12][15] This initiates intracellular signaling cascades involving key molecules like phospholipase C (PLC), protein kinase C (PKC), and an increase in intracellular calcium levels.[9][16] These signals converge on the cytoplasmic tails of the GPIIb/IIIa receptor, leading to the binding of proteins like talin and kindlin.[17] This interaction disrupts the association between the αIIb and β3 cytoplasmic tails, triggering a conformational change that propagates to the extracellular domains, thereby increasing the receptor's affinity for ligands like fibrinogen.[11]

-

Outside-In Signaling: The binding of fibrinogen or vWF to the activated GPIIb/IIIa receptors on adjacent platelets forms crosslinks, leading to platelet aggregation.[6] This ligand engagement also triggers "outside-in" signaling, which involves the clustering of the GPIIb/IIIa receptors and the recruitment of various signaling proteins, including Src family kinases, to the cytoplasmic domains.[14] This outside-in signaling further amplifies platelet activation, leading to irreversible aggregation, platelet spreading, and clot retraction.[13] this compound, through its active form UR-2922, blocks the binding of ligands to the GPIIb/IIIa receptor, thereby inhibiting both platelet aggregation and subsequent outside-in signaling.[7]

Quantitative Data for this compound and its Active Metabolite, UR-2922

The following tables summarize the key in vitro and in vivo parameters of this compound and its active form, UR-2922.

| Parameter | Value | Species | Reference |

| Target | GPIIb/IIIa Receptor | Human | [7] |

| Kd | <1 nM | Human | [7] |

| Ki | <1 nM | Human | [18] |

| koff | 90 min | Human | [7] |

| Activity | High-affinity antagonist | Human | [7] |

| Table 1: In Vitro Activity of UR-2922 (Active Metabolite) |

| Parameter | Value | Species | Reference |

| Bioavailability | 52% | Beagle Dog | [19] |

| Duration of Efficacy | >24 h | In vivo models | [7] |

| Platelet Aggregation Inhibition | >80% | In vivo models | [18] |

| Excretion | Primarily biliary | Rat, Dog | [19] |

| Table 2: In Vivo Properties of this compound |

Experimental Protocols

This is the gold standard method for assessing platelet aggregation.[20] It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Principle: PRP is a turbid suspension. Upon addition of an agonist (e.g., ADP, collagen), platelets aggregate, forming larger clumps. This reduces the turbidity of the plasma, allowing more light to pass through, which is detected by a photodetector. The extent of aggregation is proportional to the increase in light transmission.[21]

Protocol:

-

Blood Collection: Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[22]

-

PRP and PPP Preparation:

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation with this compound/UR-2922:

-

Pre-incubate aliquots of PRP with various concentrations of UR-2922 (or a vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

-

-

Aggregation Measurement:

-

Place the PRP samples in the aggregometer cuvettes with a stir bar and allow them to equilibrate to 37°C.[21]

-

Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.

-

Add a platelet agonist (e.g., 5-10 µM ADP) to initiate aggregation.[24]

-

Record the change in light transmission for 5-10 minutes.[25]

-

-

Data Analysis:

-

The maximum aggregation percentage is calculated relative to the PPP control.

-

Plot the dose-response curve of UR-2922 concentration versus percentage inhibition of aggregation to determine the IC₅₀ value.

-

This method offers an alternative to LTA, requiring smaller sample volumes and being suitable for analyzing whole blood samples.[2][26]

Principle: Two aliquots of platelets (or whole blood) from the same donor are labeled with different fluorescent dyes (e.g., FITC and PE-conjugated anti-CD41/61 antibodies). The aliquots are mixed, and an agonist is added to induce aggregation. The formation of platelet aggregates is detected by flow cytometry as events that are positive for both fluorescent colors.[26]

Protocol:

-

Blood Collection: Collect whole blood as described for LTA.

-

Platelet Labeling:

-

Divide a PRP or whole blood sample into two aliquots.

-

Label one aliquot with a FITC-conjugated anti-CD41 antibody and the other with a PE-conjugated anti-CD41 antibody for 15 minutes at room temperature in the dark.

-

-

Incubation with this compound/UR-2922:

-

Mix the two labeled platelet populations in equal volumes.

-

Add various concentrations of UR-2922 (or vehicle control) and incubate for 15 minutes at 37°C.

-

-

Aggregation Induction:

-

Add a platelet agonist (e.g., ADP) and incubate for a defined period (e.g., 5-10 minutes) at 37°C with gentle agitation.

-

-

Fixation:

-

Stop the aggregation reaction by adding a fixative solution (e.g., 1% formaldehyde).

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Identify single platelets (FITC-positive or PE-positive only) and platelet aggregates (dual-positive for FITC and PE).[26]

-

-

Data Analysis:

-

Calculate the percentage of aggregation as the number of dual-positive events divided by the total number of platelet events.

-

Determine the IC₅₀ of UR-2922 by plotting its concentration against the inhibition of aggregation.

-

References

- 1. ashpublications.org [ashpublications.org]

- 2. A novel flow cytometry-based platelet aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound: a new generation oral platelet GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrín αIIbβ3 and Platelet Aggregation | Oncohema Key [oncohemakey.com]

- 12. researchgate.net [researchgate.net]

- 13. Integrin αIIbβ3 outside-in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Regulation of platelet glycoprotein IIb/IIIa (integrin alpha IIB beta 3) function via the thrombin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. This compound: a manageable oral GPIIb/IIIa antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 21. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 22. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 23. journals.viamedica.pl [journals.viamedica.pl]

- 24. elmy.ee [elmy.ee]

- 25. tandfonline.com [tandfonline.com]

- 26. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding [bloodresearch.or.kr]

Troubleshooting & Optimization

Technical Support Center: Optimizing UR-3216 Concentration for IC50 Curve Determination

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of UR-3216 for generating accurate and reproducible IC50 curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is an orally active prodrug that is rapidly converted in the body to its active form, UR-2922.[1][2][3][4] UR-2922 is a potent and selective antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] By binding to this receptor, UR-2922 competitively inhibits the binding of fibrinogen, a key step in the final common pathway of platelet aggregation.[1] This antiplatelet activity makes this compound a potential therapeutic agent for cardiovascular diseases.[2][3]

Q2: What is an IC50 value and why is it important for this compound?

A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug, such as this compound's active form UR-2922, required to inhibit a specific biological or biochemical function by 50%.[5] For this compound, the IC50 value is crucial for determining its potency as a platelet aggregation inhibitor.[1] Establishing a precise IC50 value is a critical step in preclinical drug development, aiding in dose-response analysis and the comparison of its efficacy with other compounds.

Q3: What are the typical IC50 values reported for the active form of this compound (UR-2922)?

A3: In vitro studies have shown that UR-2922 potently inhibits human platelet aggregation induced by various agonists. The reported IC50 values are typically in the nanomolar range, although they can vary depending on the agonist used. For example, one study reported an IC50 of less than 35 nM.[4] Another study indicated IC50 values of 1.29 µM for ADP-induced aggregation and higher values for other agonists like collagen and thrombin.[1]

Q4: Can I use this compound directly in my in vitro cell-based assays?

A4: this compound is a prodrug and requires in vivo bioconversion to its active form, UR-2922, to exert its inhibitory effect.[1][2][3][4] Therefore, for in vitro cell-based assays, it is highly recommended to use the active metabolite, UR-2922, to obtain direct and accurate dose-response curves. If you are studying the metabolic activation of this compound, you may need a cellular system that can mimic this conversion.

Q5: Beyond platelet aggregation, what other cellular effects can I investigate with UR-2922?

A5: Given that UR-2922 targets integrin αIIbβ3, its effects are not limited to platelet aggregation. Researchers can investigate its impact on other integrin-dependent cellular processes, such as cell adhesion, migration, and signaling in various cell types that may express this or related integrins. However, it's important to note that UR-2922 is highly selective for GPIIb/IIIa.

Troubleshooting Guide for IC50 Curve Determination

Unreliable or inconsistent IC50 curves can arise from various experimental factors. This guide provides a structured approach to troubleshooting common issues.